REACTION_SMILES
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[CH3:1][N:2]([CH3:3])[CH2:4][CH2:5][O:6][c:7]1[cH:8][cH:9][c:10]([C:13]([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)=[C:20]([CH2:21][CH2:22][Cl:23])[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:11][cH:12]1.[CH3:30][CH:31]([OH:32])[C:33]([OH:34])=[O:35].[CH3:36][OH:37]>>[CH3:1][N:2]([CH3:3])[CH2:4][CH2:5][O:6][c:7]1[cH:8][cH:9][c:10]([C:13]([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)=[C:20]([CH2:21][CH2:22][Cl:23])[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:11][cH:12]1.[CH3:30][CH:31]([OH:32])[C:33](=[O:34])[O-:35]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCOc1ccc(C(=C(CCCl)c2ccccc2)c2ccccc2)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)C(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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|
Type
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product
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Smiles
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CN(C)CCOc1ccc(C(=C(CCCl)c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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CC(O)C(=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][N:2]([CH3:3])[CH2:4][CH2:5][O:6][c:7]1[cH:8][cH:9][c:10]([C:13]([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)=[C:20]([CH2:21][CH2:22][Cl:23])[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:11][cH:12]1.[CH3:30][CH:31]([OH:32])[C:33]([OH:34])=[O:35].[CH3:36][OH:37]>>[CH3:1][N:2]([CH3:3])[CH2:4][CH2:5][O:6][c:7]1[cH:8][cH:9][c:10]([C:13]([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)=[C:20]([CH2:21][CH2:22][Cl:23])[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:11][cH:12]1.[CH3:30][CH:31]([OH:32])[C:33](=[O:34])[O-:35]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CN(C)CCOc1ccc(C(=C(CCCl)c2ccccc2)c2ccccc2)cc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC(O)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCOc1ccc(C(=C(CCCl)c2ccccc2)c2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)C(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |